molecular formula C5H11NO2S B12422007 L-Methionine-13C,d5

L-Methionine-13C,d5

Cat. No.: B12422007
M. Wt: 155.24 g/mol
InChI Key: FFEARJCKVFRZRR-MMGKRZGSSA-N
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Description

L-Methionine-13C,d5 is a labeled form of L-Methionine, an essential amino acid. This compound is characterized by the incorporation of carbon-13 and deuterium isotopes into its molecular structure. L-Methionine is the L-isomer of Methionine, which plays a crucial role in various biological processes, including protein synthesis and liver detoxification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine-13C,d5 involves the incorporation of stable isotopes into the Methionine molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: This method involves the use of labeled precursors, such as carbon-13 and deuterium-labeled reagents, to synthesize this compound.

    Biosynthetic Methods: In this approach, microorganisms are cultured in a medium containing labeled precursors.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the isotopes efficiently, resulting in high yields of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

L-Methionine-13C,d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form Methionine sulfoxide and Methionine sulfone.

    Reduction: Reduction of this compound can lead to the formation of Methionine derivatives with reduced sulfur groups.

    Substitution: this compound can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

L-Methionine-13C,d5 exerts its effects through its role as an essential amino acid. It is involved in protein synthesis, acting as a precursor for the synthesis of S-adenosylmethionine, a key methyl donor in various biochemical reactions. The labeled isotopes allow researchers to track the metabolic pathways and interactions of Methionine within the body .

Comparison with Similar Compounds

L-Methionine-13C,d5 is unique due to its isotopic labeling, which distinguishes it from other forms of Methionine. Similar compounds include:

These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed insights into metabolic processes .

Biological Activity

L-Methionine-13C,d5, a stable isotope-labeled form of the essential amino acid L-methionine, has garnered attention in various fields of biological research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in health and disease.

Overview of this compound

L-Methionine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis, methylation reactions, and as a precursor for other important biomolecules such as cysteine and taurine. The introduction of stable isotopes like 13C and deuterium (d5) allows researchers to trace metabolic pathways and understand the dynamics of methionine metabolism in vivo.

Chemical Properties:

  • Molecular Formula: C₁₃H₁₁N₃O₂S
  • Molecular Weight: 149.211 g/mol
  • CAS Number: 49705-26-2
  • Melting Point: 284 °C

Metabolic Pathways Involving this compound

L-Methionine participates in several key metabolic pathways:

  • Methionine Cycle:
    • Methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions.
    • The metabolism of methionine also includes transsulfuration pathways leading to the production of cysteine and other sulfur-containing compounds.
  • Transmethylation:
    • L-Methionine is crucial for transmethylation processes that regulate gene expression and protein function through methylation of DNA and proteins.
  • Hepatic Metabolism:
    • Studies utilizing this compound have shown its utility in assessing liver function and metabolism. For instance, a study demonstrated that the 13C-methionine breath test could indicate mitochondrial dysfunction in non-alcoholic fatty liver disease (NAFLD) patients, correlating higher stages of disease activity with altered methionine metabolism .

Case Study 1: Methionine Metabolism in Humans

A study examined the kinetics of methionine metabolism using isotopic labeling with this compound. Healthy young males underwent a controlled feeding study where methionine incorporation into body proteins and its release were measured. The results indicated significant differences in metabolic rates between fed and postabsorptive states, highlighting the regulatory importance of methionine in maintaining metabolic homeostasis .

Metabolic Parameter Fed State (μmol/kg/h) Postabsorptive State (μmol/kg/h)
Incorporation (S)26 ± 2.520 ± 0.5
Release (B)18 ± 224 ± 0.5
Transmethylation (TM)14 ± 1.35.8 ± 0.6
Remethylation (RM)5.7 ± 0.91.8 ± 0.4
Transsulfuration (TS)8.3 ± 0.64.0 ± 0.4

Case Study 2: Microbial Production and Inhibition

In microbial studies, mutant strains sensitive to L-methionine exhibited growth inhibition when exposed to high concentrations of the amino acid. This research underscores the potential regulatory roles of methionine in microbial metabolism and its applications in biotechnological processes .

Implications for Health

L-Methionine serves as a hepatoprotectant, indicating its potential therapeutic applications in liver diseases . Additionally, the use of isotopically labeled methionine can facilitate investigations into metabolic disorders, obesity, and related conditions by providing insights into altered metabolic pathways.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

155.24 g/mol

IUPAC Name

(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(113C)methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2D2,3D2,4D

InChI Key

FFEARJCKVFRZRR-MMGKRZGSSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])S[13CH3])N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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